amine](/img/structure/B13214331.png)
[(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two bromine atoms at the 4 and 5 positions, an ethyl group at the 1 position, and a methylamine group attached to the 2 position of the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine can be achieved through several synthetic routes. One common method involves the bromination of 1-ethylimidazole followed by the introduction of the methylamine group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The final step involves the reaction of the brominated intermediate with methylamine under basic conditions .
Industrial production methods for imidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can occur at the bromine positions, where nucleophiles like amines, thiols, or alkoxides replace the bromine atoms.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various substituted imidazole derivatives
Scientific Research Applications
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives exhibit antimicrobial, antifungal, and antiviral activities, making them useful in the study of infectious diseases.
Medicine: Imidazole derivatives are explored for their potential as therapeutic agents in treating conditions like cancer, inflammation, and metabolic disorders.
Industry: The compound is used in the production of dyes, pigments, and other functional materials due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby interfering with their normal function. For example, it may inhibit acetate synthase, affecting the biosynthesis of branched-chain amino acids and disrupting protein synthesis, DNA synthesis, and cell division .
Comparison with Similar Compounds
(4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine can be compared with other imidazole derivatives such as:
1-ethyl-4,5-diphenyl-1H-imidazole: This compound lacks the bromine atoms and methylamine group, resulting in different chemical reactivity and biological activity.
4,5-dibromo-1H-imidazole: This compound lacks the ethyl and methylamine groups, making it less versatile in chemical reactions.
1-methyl-4,5-dibromo-1H-imidazole: Similar to the target compound but with a methyl group instead of an ethyl group, leading to slight differences in reactivity and applications
These comparisons highlight the unique structural features and reactivity of (4,5-Dibromo-1-ethyl-1H-imidazol-2-yl)methylamine, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H11Br2N3 |
|---|---|
Molecular Weight |
296.99 g/mol |
IUPAC Name |
1-(4,5-dibromo-1-ethylimidazol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H11Br2N3/c1-3-12-5(4-10-2)11-6(8)7(12)9/h10H,3-4H2,1-2H3 |
InChI Key |
GEFMEFMNZIXVSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1Br)Br)CNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


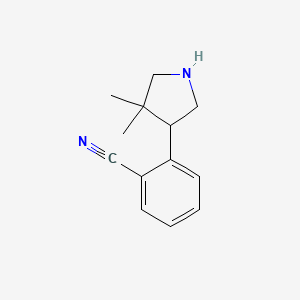
![Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13214255.png)
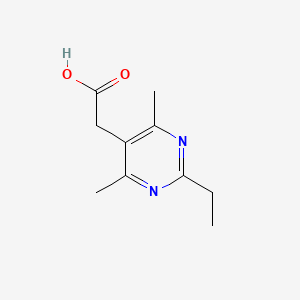
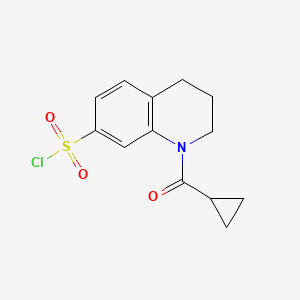
![[(4-Chloro-5,6,7,8-tetrahydroquinazolin-2-YL)methyl]dimethylamine](/img/structure/B13214277.png)
![3-{Spiro[2.5]octan-6-yl}aniline](/img/structure/B13214280.png)

![1-[2-Amino-1-(4-ethylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13214291.png)
![3-[(Thiophen-2-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13214299.png)
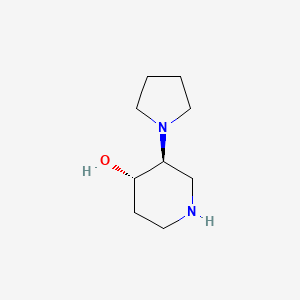
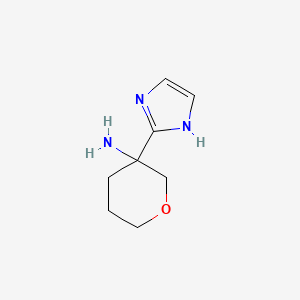
![8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid](/img/structure/B13214345.png)
![6-Methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13214351.png)

